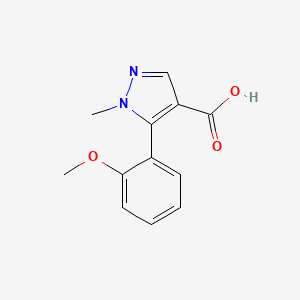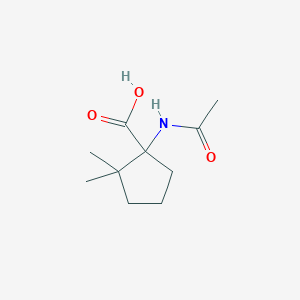
(4S)-4-(Acetylthio)-L-proline methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-(Acetylthio)-L-proline methyl ester is a chemical compound that belongs to the class of esters It is derived from L-proline, an amino acid, and features an acetylthio group attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Acetylthio)-L-proline methyl ester typically involves the esterification of L-proline with an acetylthio group. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for substrates that are sensitive to acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often use similar catalysts and conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-(Acetylthio)-L-proline methyl ester can undergo various chemical reactions, including:
Aminolysis: Reaction with amines to form amides.
Transesterification: Exchange of the ester group with another alcohol under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Aminolysis: Ammonia or primary/secondary amines.
Transesterification: Alcohols and catalysts such as sulfuric acid or sodium methoxide.
Major Products
Hydrolysis: L-proline and acetic acid.
Aminolysis: L-proline amides.
Transesterification: New esters with different alcohol groups.
Wissenschaftliche Forschungsanwendungen
(4S)-4-(Acetylthio)-L-proline methyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of proline-based drugs and inhibitors.
Biological Studies: Investigated for its role in enzyme inhibition and protein modification.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4S)-4-(Acetylthio)-L-proline methyl ester involves its interaction with biological molecules. The acetylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can affect various molecular pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-proline methyl ester: Lacks the acetylthio group, making it less reactive in certain chemical reactions.
Acetylthioacetic acid: Contains an acetylthio group but lacks the proline structure.
Thiolactones: Cyclic compounds with a sulfur atom, similar in reactivity but different in structure.
Uniqueness
(4S)-4-(Acetylthio)-L-proline methyl ester is unique due to its combination of an acetylthio group and a proline backbone. This structure provides specific reactivity and biological activity that is not found in other similar compounds. Its ability to form covalent bonds with proteins and enzymes makes it valuable in medicinal chemistry and biological research.
Eigenschaften
CAS-Nummer |
220060-18-4 |
|---|---|
Molekularformel |
C8H13NO3S |
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
methyl (2S,4S)-4-acetylsulfanylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3S/c1-5(10)13-6-3-7(9-4-6)8(11)12-2/h6-7,9H,3-4H2,1-2H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
BZLJFUYETXQQNW-BQBZGAKWSA-N |
Isomerische SMILES |
CC(=O)S[C@H]1C[C@H](NC1)C(=O)OC |
Kanonische SMILES |
CC(=O)SC1CC(NC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B13501232.png)
![1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B13501238.png)


![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13501281.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13501283.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)
![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)





